![molecular formula C19H17BrN2O5 B2432408 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate de méthyle CAS No. 1351585-28-8](/img/structure/B2432408.png)

1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

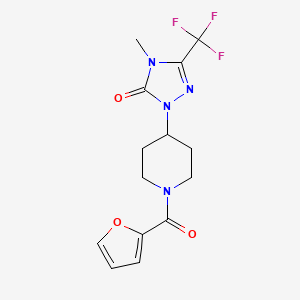

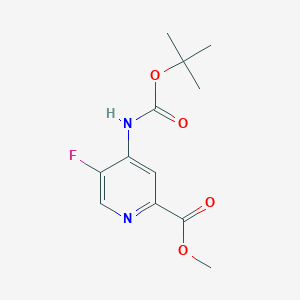

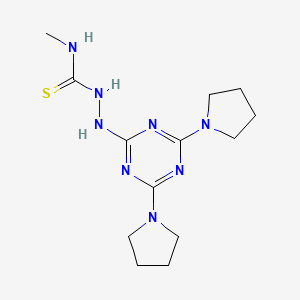

The compound contains several interesting functional groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The carbamoyl group (-CONH2) is a functional group that is derived from carbamic acid and involves a carbonyl (C=O) group and an amine (NH2) group. The dihydroisoquinoline is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and dihydroisoquinoline rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the carbamoyl group might undergo reactions typical of amides, such as hydrolysis. The bromo group might be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility might be affected by the polar carbamoyl group and the nonpolar aromatic rings .Applications De Recherche Scientifique

- Le composé a été utilisé pour détecter l'ion métal lourd cancérigène, le plomb (Pb²⁺), par une approche électrochimique . Une fine couche du composé a été déposée sur une électrode en carbone vitreux (GCE) avec la matrice de polymère conducteur Nafion (NF). Le capteur résultant a présenté une sensibilité, une limite de quantification (LOQ) faible et une limite de détection (LOD) faible pour Pb²⁺, ce qui en fait un outil fiable pour la surveillance environnementale.

- Des chercheurs ont conçu et synthétisé une série de 1-benzo[1,3]dioxol-5-yl-indoles contenant des motifs hétéroaryles fusionnés à la position 3-N. Ces composés ont été évalués pour leur activité anticancéreuse contre les lignées cellulaires cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) . Bien que le composé spécifique mentionné puisse ne pas être directement inclus dans cette étude, des analogues apparentés pourraient présenter des propriétés similaires.

- Des études computationnelles impliquant les complexes métalliques du composé (Cu(II), Zn(II) et Hg(II)) ont été réalisées en utilisant la théorie de la fonctionnelle de la densité (DFT) et des approches de docking moléculaire in silico. Ces recherches visaient à comprendre les interactions entre le composé et les ions métalliques, fournissant des informations sur les activités biologiques potentielles .

Détection des Ions Métalliques:

Activité Anticancéreuse:

Études de Docking Moléculaire:

Mécanisme D'action

Target of Action

Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may have potential applications in cancer treatment.

Mode of Action

Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound has a strong inhibitory effect on cell growth, which could be beneficial in the treatment of cancer.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-(1,3-benzodioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O5/c1-25-19(24)22-7-6-11-2-3-12(20)8-14(11)17(22)18(23)21-13-4-5-15-16(9-13)27-10-26-15/h2-5,8-9,17H,6-7,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMCSUGGZZJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)NC3=CC4=C(C=C3)OCO4)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2432327.png)

![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2432334.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)

![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B2432347.png)